1-(3-Bromo-2-methylpropyl)-3-fluorobenzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12BrF |
|---|---|
Molecular Weight |
231.10 g/mol |
IUPAC Name |
1-(3-bromo-2-methylpropyl)-3-fluorobenzene |
InChI |
InChI=1S/C10H12BrF/c1-8(7-11)5-9-3-2-4-10(12)6-9/h2-4,6,8H,5,7H2,1H3 |
InChI Key |
QFRCMZQMWOHRNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)F)CBr |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 3 Bromo 2 Methylpropyl 3 Fluorobenzene
Precursor Synthesis and Functionalization Strategies
The successful synthesis of the target molecule hinges on the efficient preparation of its key building blocks: a functionalized 3-fluorobenzene core and a brominated branched alkyl chain.
Preparation of 3-Fluorobenzene Building Blocks
3-Fluorobenzene derivatives serve as the aromatic core for the target molecule. Several methods are available for their synthesis, with the choice often depending on the desired substitution pattern and scale of the reaction. A common approach involves the diazotization of 3-fluoroaniline, followed by a Sandmeyer-type reaction to introduce various functional groups. Alternatively, direct electrophilic aromatic substitution on fluorobenzene (B45895) can be employed. The fluorine atom is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the aromatic ring. csbsju.eduacs.org This directing effect is a result of the interplay between its electron-withdrawing inductive effect and its electron-donating resonance effect. csbsju.edustackexchange.com While the inductive effect deactivates the ring towards electrophilic attack compared to benzene (B151609), the resonance effect enriches the ortho and para positions with electron density, favoring substitution at these sites. csbsju.eduresearchgate.net
For the synthesis of precursors like 3-fluorophenylboronic acid (for Suzuki-Miyaura coupling) or 3-fluorobromobenzene (for Grignard reagent formation), established procedures are utilized. For instance, 3-fluorobromobenzene can be prepared via diazotization of 3-bromoaniline (B18343) followed by a Balz-Schiemann reaction, or through direct bromination of fluorobenzene with careful control of reaction conditions to manage the formation of isomers.
Synthesis of Brominated Branched Alkyl Chain Precursors
The 3-bromo-2-methylpropyl side chain is a key structural motif. A versatile precursor for this chain is 1,3-dibromo-2-methylpropane (B1585101). cymitquimica.comchemicalbook.comachemblock.com This dibromide can be synthesized from 2-methyl-1,3-propanediol. prepchem.comdcc.com.twgoogle.comgoogle.com The diol can be converted to the dibromide using various brominating agents, such as phosphorus tribromide or hydrobromic acid.
Another important precursor, particularly for stereoselective syntheses, is 3-bromo-2-methyl-1-propanol. This compound exists as a pair of enantiomers due to the chiral center at the second carbon of the propyl chain. Enantiomerically enriched forms, such as (S)-(+)-3-bromo-2-methyl-1-propanol and (R)-(-)-3-bromo-2-methyl-1-propanol, are commercially available or can be synthesized using stereoselective methods. sigmaaldrich.comsigmaaldrich.com These chiral building blocks are crucial for the synthesis of enantiomerically pure target molecules.
| Precursor | IUPAC Name | CAS Number | Key Synthesis Route |
| 3-Fluorophenylboronic acid | (3-Fluorophenyl)boronic acid | 13991-15-2 | From 3-bromofluorobenzene via lithiation and reaction with a borate (B1201080) ester. |
| 3-Fluorobromobenzene | 1-Bromo-3-fluorobenzene | 1073-06-9 | Diazotization of 3-bromoaniline followed by Balz-Schiemann reaction. |
| 1,3-Dibromo-2-methylpropane | 1,3-Dibromo-2-methylpropane | 28148-04-1 | Bromination of 2-methyl-1,3-propanediol. prepchem.comdcc.com.tw |
| (S)-(+)-3-Bromo-2-methyl-1-propanol | (S)-3-Bromo-2-methyl-1-propanol | 98244-48-5 | Available commercially or via stereoselective reduction of a corresponding prochiral ketone followed by bromination. sigmaaldrich.com |
| (R)-(-)-3-Bromo-2-methyl-1-propanol | (R)-3-Bromo-2-methyl-1-propanol | 93381-28-3 | Available commercially or via stereoselective reduction of a corresponding prochiral ketone followed by bromination. sigmaaldrich.com |
Carbon-Carbon Bond Formation and Coupling Reactions
The crucial step in the synthesis of 1-(3-bromo-2-methylpropyl)-3-fluorobenzene is the formation of the carbon-carbon bond between the 3-fluorobenzene ring and the branched alkyl chain.
Strategies for Constructing the Alkyl Side Chain onto the Fluorobenzene Core
A primary method for attaching an alkyl group to an aromatic ring is the Friedel-Crafts alkylation . wikipedia.orgyoutube.comyoutube.com This reaction involves the treatment of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). In the context of synthesizing the target molecule, 3-fluorobenzene could be reacted with 1,3-dibromo-2-methylpropane. However, a significant drawback of Friedel-Crafts alkylation with primary halides that can form more stable secondary or tertiary carbocations is the potential for carbocation rearrangements. youtube.com In this specific case, the primary carbocation that would form from 1,3-dibromo-2-methylpropane could potentially rearrange, leading to a mixture of products.
An alternative strategy involves the use of a Grignard reagent . 3-Fluorophenylmagnesium bromide can be prepared from 3-fluorobromobenzene and magnesium metal. sigmaaldrich.comyoutube.com This Grignard reagent can then react with an epoxide, such as 2-methyloxirane, in a ring-opening reaction. This approach would form a new carbon-carbon bond and introduce a hydroxyl group, which would then need to be converted to a bromide in a subsequent step. This method offers better control over the connectivity of the alkyl chain and avoids the issue of carbocation rearrangements.
Application of Organometallic Coupling Reactions (e.g., Suzuki-Miyaura, Gilman) for Alkyl-Aryl Linkages
Modern synthetic chemistry offers powerful tools for the formation of carbon-carbon bonds through organometallic coupling reactions.
The Suzuki-Miyaura coupling is a versatile method that involves the reaction of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. nih.govthieme-connect.debeilstein-journals.orgnih.govresearchgate.netnih.gov For the synthesis of the target molecule, 3-fluorophenylboronic acid could be coupled with a suitable brominated branched alkyl partner. However, the Suzuki-Miyaura coupling is most commonly used for sp²-sp² and sp²-sp³ bond formation, and the coupling of alkyl halides can sometimes be challenging.
Gilman reagents , which are lithium diorganocuprates (R₂CuLi), are particularly effective for forming carbon-carbon bonds by reacting with organohalides. masterorganicchemistry.comyoutube.com A Gilman reagent could be prepared from 3-fluorophenyllithium, which is generated from 3-fluorobromobenzene. This diorganocuprate could then react with 1,3-dibromo-2-methylpropane in an Sₙ2-type reaction to form the desired alkyl-aryl linkage. masterorganicchemistry.com Gilman reagents are known to be less prone to side reactions like elimination compared to Grignard or organolithium reagents when reacting with alkyl halides. masterorganicchemistry.com
| Coupling Reaction | Aryl Component | Alkyl Component | Catalyst/Reagent | Key Features |
| Friedel-Crafts Alkylation | 3-Fluorobenzene | 1,3-Dibromo-2-methylpropane | Lewis Acid (e.g., AlCl₃) | Prone to carbocation rearrangements. youtube.com |
| Grignard Reaction | 3-Fluorophenylmagnesium bromide | 2-Methyloxirane | None | Avoids carbocation rearrangements; requires subsequent functional group conversion. sigmaaldrich.com |
| Suzuki-Miyaura Coupling | 3-Fluorophenylboronic acid | Brominated branched alkyl halide | Palladium catalyst, Base | Versatile, but can be challenging for some alkyl halides. nih.govthieme-connect.de |
| Gilman Coupling | Lithium di(3-fluorophenyl)cuprate | 1,3-Dibromo-2-methylpropane | None | Effective for alkyl-aryl bond formation with reduced side reactions. masterorganicchemistry.comyoutube.com |
Regioselective and Stereoselective Approaches in Synthesis
Controlling the orientation of substituents on the aromatic ring (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity) is paramount in modern organic synthesis.
As previously mentioned, the fluorine atom on the benzene ring is an ortho-, para-director in electrophilic aromatic substitution reactions. csbsju.educhemrxiv.orglibretexts.orgnih.gov Therefore, in a direct alkylation of fluorobenzene, the incoming alkyl group would be directed to the positions ortho and para to the fluorine atom. To achieve substitution at the meta position, as in the case of the "3-fluoro" designation in the target compound's name (assuming the alkyl group is at position 1), one would need to start with a precursor that already has the desired 1,3-substitution pattern or employ a synthetic strategy that allows for the introduction of the alkyl group at the meta position relative to the fluorine.
The "2-methylpropyl" fragment of the target molecule contains a chiral center at the carbon atom bearing the methyl group. Therefore, this compound can exist as a pair of enantiomers. A non-stereoselective synthesis will produce a racemic mixture (an equal mixture of both enantiomers). To obtain a single enantiomer, a stereoselective synthesis is required. amanote.comnih.govorgsyn.org This can be achieved by using a chiral starting material, a chiral catalyst, or a chiral auxiliary. For instance, starting with an enantiomerically pure precursor like (S)-(+)-3-bromo-2-methyl-1-propanol or (R)-(-)-3-bromo-2-methyl-1-propanol would allow for the synthesis of the corresponding enantiomer of the final product. sigmaaldrich.comsigmaaldrich.com The choice of reaction for the carbon-carbon bond formation must be one that does not racemize the chiral center. For example, Sₙ2-type reactions, such as those involving Gilman reagents, typically proceed with inversion of configuration at the electrophilic carbon, which can be a predictable way to control stereochemistry if the starting material's stereochemistry is known. masterorganicchemistry.com
Control of Bromination Regioselectivity on Alkyl Chains
The synthesis of this compound from its non-brominated precursor, 1-isobutyl-3-fluorobenzene, presents a significant challenge in regioselectivity. The alkyl chain contains three distinct types of C-H bonds susceptible to free-radical bromination: primary (C3), tertiary (C2), and benzylic (C1). The distribution of brominated products is dictated by the relative stability of the radical intermediates formed upon hydrogen abstraction.
Free-radical stability follows the order: tertiary > secondary > primary. Benzylic radicals are particularly stable due to resonance delocalization of the unpaired electron into the aromatic ring. masterorganicchemistry.commasterorganicchemistry.com Therefore, bromination of an alkylbenzene can potentially yield a mixture of products.
The Wohl-Ziegler reaction, which typically employs N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) or light, is the method of choice for selective bromination. thermofisher.comwikipedia.orgmychemblog.com The key to the selectivity of NBS is that it maintains a very low concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) in the reaction medium. organic-chemistry.orgmasterorganicchemistry.com This low concentration of Br₂ favors the radical substitution pathway at the weakest C-H bond while suppressing competing ionic reactions, such as electrophilic addition to the aromatic ring. chadsprep.com
For the 2-methylpropyl chain, the benzylic C-H bonds are significantly weaker than typical primary C-H bonds, making the benzylic position a likely site for bromination. masterorganicchemistry.com However, the tertiary C-H bond at the C2 position is also a weak point susceptible to radical abstraction. The selectivity of bromination between the benzylic and tertiary positions is influenced by a combination of radical stability and steric factors. While the benzylic radical is stabilized by resonance, the tertiary radical is also highly stabilized through hyperconjugation. libretexts.org The outcome often depends on the specific reaction conditions. Recent developments have shown that iron catalysis can offer high site-selectivity for benzylic C-H bromination, potentially avoiding reaction at other positions. sdu.edu.cn
| Position on Alkyl Chain | C-H Bond Type | Radical Intermediate Stability | Factors Favoring Bromination |
|---|---|---|---|
| C1 | Benzylic (secondary) | High (Resonance Stabilized) | Weak C-H bond, resonance stabilization. masterorganicchemistry.com |
| C2 | Tertiary | High (Inductive/Hyperconjugation) | Weakest aliphatic C-H bond. masterorganicchemistry.com |
| C3 | Primary | Low | Statistically more hydrogens, but kinetically disfavored. |
Asymmetric Synthesis of Branched Alkyl Moieties
The 2-methylpropyl moiety in the target molecule contains a chiral center at the C2 position. The creation of such a stereocenter with high enantiomeric purity requires asymmetric synthesis methodologies. While the target compound itself is brominated at the C3 position, the key is the asymmetric construction of the chiral 1-(2-methylpropyl)-3-fluorobenzene precursor.
Several strategies can be envisioned for the enantioselective synthesis of this branched alkyl structure. One prominent approach involves the catalytic asymmetric coupling of an organometallic reagent with an appropriate electrophile. For instance, transition-metal-catalyzed methods, such as rhodium-catalyzed asymmetric synthesis, have been developed for creating 1,2-disubstituted allylic structures which could potentially be hydrogenated to the desired saturated alkyl chain. nih.gov
Another powerful strategy is the asymmetric alkylation of a prochiral nucleophile. This can involve the use of chiral auxiliaries or chiral catalysts to direct the approach of an electrophile. Furthermore, advances in C-H activation and functionalization offer direct routes to chiral benzylic compounds. Metallaphotoredox catalysis, for example, has enabled the benzylic C–H bond functionalization, which could be adapted for asymmetric transformations to build the chiral center. rsc.org
| Asymmetric Strategy | General Approach | Key Features |
|---|---|---|
| Catalytic Asymmetric Alkylation | Reaction of a prochiral enolate or equivalent with an electrophile using a chiral catalyst. | High catalytic turnover, potential for high enantioselectivity. |
| Chiral Auxiliary Methods | A chiral auxiliary is temporarily attached to the substrate to direct a diastereoselective reaction, then removed. | Reliable and predictable stereochemical outcomes. |
| Asymmetric Hydrogenation | Enantioselective reduction of a prochiral olefin precursor using a chiral catalyst (e.g., Rh, Ru complexes). | Well-established method for creating chiral centers. |
| Asymmetric C-H Functionalization | Direct, enantioselective functionalization of a C-H bond using a chiral catalyst system. | High atom economy, fewer synthetic steps. rsc.org |
Halogenation and Functional Group Interconversion Techniques
The synthesis of this compound relies on specific halogenation reactions to introduce both bromine and fluorine atoms at the desired positions.
Bromination Reactions in Complex Alkyl Systems
Brominating complex alkyl chains with regioselectivity is a cornerstone of synthetic organic chemistry. For introducing bromine onto an aliphatic chain, particularly in the presence of an aromatic ring, free-radical bromination is the predominant method. ucr.edu The Wohl-Ziegler reaction is a classic and effective protocol for this transformation. thermofisher.comwikipedia.org
This reaction utilizes N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent like carbon tetrachloride (CCl₄), often with initiation by light (hν) or a radical initiator like AIBN (2,2'-azobisisobutyronitrile). mychemblog.comwikipedia.orgnumberanalytics.com The mechanism proceeds via a free-radical chain reaction. organic-chemistry.orgchadsprep.com An initiator generates a bromine radical (Br•), which then abstracts the most labile hydrogen atom from the alkyl chain to form a stable carbon radical. chemistrysteps.com This carbon radical then reacts with a molecule of Br₂, generated in situ from the reaction of HBr with NBS, to form the alkyl bromide and a new bromine radical, propagating the chain. chemistrysteps.com
The selectivity of this reaction is governed by the stability of the radical intermediate. Therefore, tertiary and benzylic C-H bonds are significantly more reactive than secondary or primary ones. masterorganicchemistry.comlibretexts.org This high degree of selectivity makes NBS an excellent reagent for targeting specific positions in complex molecules, such as the primary C-H bonds in the 2-methylpropyl group to form the desired 3-bromo product, provided that the benzylic and tertiary positions can be sterically or electronically deactivated or that conditions are found that favor abstraction from the primary carbon. More recent methods have explored visible-light-mediated approaches using N-bromoamides to achieve high site-selectivity in aliphatic C-H bromination. researchgate.net
Introduction of Fluorine onto Aromatic Systems (Contextual to 3-fluorobenzene)
Introducing a fluorine atom onto an aromatic ring, especially at the meta position, cannot typically be achieved by direct fluorination with F₂ gas due to the extreme reactivity and lack of selectivity of the reaction. vedantu.com Therefore, indirect methods are required.
The most established and widely used method for this transformation is the Balz-Schiemann reaction. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This reaction involves the diazotization of an aromatic amine (in this case, 3-alkylaniline) with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. byjus.com The subsequent addition of fluoroboric acid (HBF₄) or other hexafluorophosphate (B91526) salts precipitates the diazonium tetrafluoroborate (B81430) salt. byjus.comnih.gov Gentle thermal or photochemical decomposition of this isolated salt yields the desired aryl fluoride (B91410), along with nitrogen gas and boron trifluoride. numberanalytics.comnih.gov The Balz-Schiemann reaction is particularly valuable for synthesizing a wide range of electron-rich and electron-poor aryl fluorides. nih.gov
An alternative approach is nucleophilic aromatic substitution (SₙAr). This method requires a benzene ring activated by strongly electron-withdrawing groups (such as a nitro group) positioned ortho or para to a good leaving group (like Cl or NO₂). masterorganicchemistry.com For the synthesis of a 3-fluoro derivative, one could start with a precursor like 1-alkyl-3,5-dinitrobenzene. Reaction with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), could then displace one of the nitro groups to install the fluorine atom. nih.govnih.gov The efficiency of SₙAr reactions is highly dependent on the substrate and reaction conditions. researchgate.net
| Method | Starting Material | Key Reagents | General Mechanism | Advantages |
|---|---|---|---|---|
| Balz-Schiemann Reaction | Aromatic Amine (Aniline derivative) | 1. NaNO₂, HCl 2. HBF₄ 3. Heat (Δ) | Formation of diazonium salt, followed by thermal decomposition. byjus.com | Broad substrate scope, reliable for many systems. wikipedia.orgnih.gov |
| Nucleophilic Aromatic Substitution (SₙAr) | Activated Aryl Halide or Nitroarene | Fluoride source (e.g., KF, CsF) | Addition-elimination via Meisenheimer complex. masterorganicchemistry.com | Can be efficient for highly activated systems. nih.gov |
| Electrophilic Fluorination | Aromatic Hydrocarbon | NF₄BF₄, HF | Electrophilic substitution. google.comdtic.mil | Direct C-H functionalization. |
Reactivity Profiles and Mechanistic Investigations of 1 3 Bromo 2 Methylpropyl 3 Fluorobenzene
Reactivity at the Aliphatic Bromine Center
The aliphatic carbon-bromine (C-Br) bond is the more reactive site under typical nucleophilic substitution and elimination conditions. The structure of the alkyl chain, being a primary bromide with significant beta-substitution, imposes critical constraints on the reaction mechanisms.
Nucleophilic substitution at the primary carbon bearing the bromine atom can theoretically proceed through either an SN1 or SN2 pathway. However, the substrate's structure makes both mechanisms kinetically unfavorable.
SN2 Pathway: The SN2 mechanism involves a backside attack by a nucleophile on the carbon atom bonded to the leaving group. For this to occur, the nucleophile must have a clear path to the electrophilic carbon. In 1-(3-bromo-2-methylpropyl)-3-fluorobenzene, the primary carbon is sterically hindered by the adjacent bulky groups (a methyl group and a 3-fluorobenzyl group). This arrangement, analogous to a neopentyl system, severely impedes the approach of the nucleophile, leading to a very slow reaction rate for the SN2 pathway.
SN1 Pathway: The SN1 mechanism proceeds through a carbocation intermediate formed by the departure of the leaving group. This pathway is favored for tertiary alkyl halides because they form stable tertiary carbocations. The substrate is a primary alkyl bromide, and the formation of a primary carbocation is energetically highly unfavorable due to its instability. Therefore, the SN1 mechanism is extremely unlikely to occur.
Due to these constraints, direct nucleophilic substitution on this compound is exceptionally slow and often requires harsh conditions, with competing elimination reactions becoming more prominent.
| Mechanism | Feasibility for this compound | Rationale |
| SN2 | Highly Unfavorable | The primary carbon center is sterically hindered by beta-substitution (methyl and 3-fluorobenzyl groups), preventing nucleophilic backside attack. |
| SN1 | Highly Unfavorable | The mechanism would require the formation of a highly unstable primary carbocation, which is energetically disfavored. |
Elimination reactions, which form an alkene by removing the bromine atom and a hydrogen atom from an adjacent carbon (a β-hydrogen), are a significant competitive pathway, particularly in the presence of a base.
E2 Pathway: The bimolecular (E2) elimination is the more probable pathway for this substrate. It is a concerted, one-step reaction that requires a strong base to abstract a β-hydrogen simultaneously as the bromide leaving group departs. The reaction rate is dependent on the concentration of both the substrate and the base. For the E2 mechanism to proceed efficiently, the β-hydrogen and the bromine atom must be in an anti-periplanar conformation. This substrate has β-hydrogens on the methyl group and the benzylic carbon. The use of a strong, sterically hindered base (e.g., potassium tert-butoxide) would favor the E2 pathway over the sterically inaccessible SN2 reaction.
E1 Pathway: The unimolecular (E1) elimination pathway proceeds through the same unstable primary carbocation intermediate required for the SN1 reaction. Because the formation of this intermediate is the rate-determining step and is energetically costly, the E1 mechanism is not a viable pathway under normal conditions.
| Mechanism | Feasibility for this compound | Rationale & Requirements |
| E2 | Favorable | Proceeds in a single, concerted step. It is favored by strong bases, and the steric hindrance that disfavors SN2 often promotes E2. |
| E1 | Highly Unfavorable | Requires the formation of a highly unstable primary carbocation intermediate, making this pathway energetically inaccessible. |
Reactions Involving the Aromatic Fluorine Substituent
The carbon-fluorine (C-F) bond on the aromatic ring is significantly stronger and less reactive than the aliphatic C-Br bond. Reactions at this site require specific and often harsh conditions.
The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. This reaction is generally only efficient if the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (e.g., -NO2) positioned ortho or para to the leaving group.
In this compound, the ring lacks strong activating groups. The fluorine atom is inductively electron-withdrawing, but the alkyl substituent is weakly electron-donating. Consequently, the aromatic ring is not sufficiently electron-deficient to undergo SNAr reactions under standard conditions. science.govnih.gov Achieving substitution of the fluorine atom would likely require forcing conditions, such as high temperatures and very strong nucleophiles, or specialized methods like photoredox catalysis. nih.gov
An alternative pathway for reacting the aromatic fluorine is through the formation of a highly reactive benzyne (B1209423) intermediate. This process does not require an activated aromatic ring but instead involves an elimination-addition mechanism. masterorganicchemistry.comwikipedia.org
The generation of the aryne intermediate from the 3-fluoro-substituted ring is typically achieved by treatment with an exceptionally strong base, such as sodium amide (NaNH₂) or an organolithium reagent (e.g., n-butyllithium). askfilo.comyoutube.comgreyhoundchrom.com The base abstracts a proton from one of the carbons adjacent to the fluorine atom (at the C2 or C4 position). This is followed by the spontaneous elimination of the fluoride (B91410) ion to form a strained triple bond within the aromatic ring. This benzyne intermediate is not isolated but is immediately trapped by any nucleophile or diene present in the reaction mixture. semanticscholar.orgnih.gov For this specific molecule, two different aryne intermediates are possible depending on which proton is removed.
Organometallic Transformations and Cross-Coupling Chemistry
The significant difference in reactivity between the aliphatic C-Br bond and the aromatic C-F bond allows for selective organometallic transformations. The C-Br bond is substantially more susceptible to oxidative addition by transition metals and to reaction with electropositive metals like magnesium. studyx.aiugr.es
Grignard Reagent Formation: Treatment with magnesium metal in an ether solvent would selectively occur at the C-Br bond. This reaction forms an organomagnesium halide (Grignard reagent) at the primary carbon, leaving the C-F bond on the aromatic ring untouched. brainly.comwikipedia.org This provides a powerful synthetic handle for subsequent reactions with various electrophiles.
Palladium-Catalyzed Cross-Coupling: In palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, or Stille reactions, the oxidative addition step occurs preferentially at the weaker, more reactive C(sp³)-Br bond over the stronger C(sp²)-F bond. wikipedia.orgwikipedia.org This chemoselectivity allows for the specific functionalization of the aliphatic portion of the molecule. For instance, a Suzuki coupling could be used to replace the bromine atom with a new aryl or vinyl group, or a Heck reaction could couple the alkyl bromide with an alkene. organic-chemistry.orgorganic-chemistry.orgnih.gov The fluorinated aromatic ring remains available for other potential transformations under different reaction conditions.
| Reaction Type | Reactive Site | Selectivity & Rationale |
| Grignard Formation (Mg, ether) | Aliphatic C-Br | Highly selective. The C(sp³)-Br bond is significantly more reactive towards magnesium insertion than the strong C(sp²)-F bond. chegg.com |
| Suzuki Coupling (Pd catalyst, base, boronic acid) | Aliphatic C-Br | Highly selective. Oxidative addition of Pd(0) occurs preferentially at the weaker C-Br bond, enabling C-C bond formation at this position. ugr.es |
| Heck Coupling (Pd catalyst, base, alkene) | Aliphatic C-Br | Highly selective. The catalytic cycle is initiated by the preferential oxidative addition to the C-Br bond over the C-F bond. rsc.orglibretexts.org |
Formation of Grignard Reagents and Organolithium Intermediates
The carbon-bromine bond in this compound is the primary site of reactivity for the formation of organometallic reagents. The significant difference in electronegativity between carbon (≈2.55) and bromine (≈2.96) polarizes the C-Br bond, rendering the carbon atom electrophilic. Conversion to a Grignard or organolithium reagent fundamentally reverses this polarity, a concept known as "umpolung," transforming the carbon atom into a potent nucleophile and a strong base. libretexts.orgquora.com
The formation of the Grignard reagent, (3-(3-fluorophenyl)-2-methylpropyl)magnesium bromide, is achieved by reacting this compound with magnesium metal. libretexts.orglibretexts.org This process is an oxidative insertion of magnesium into the carbon-halogen bond. libretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which is crucial for stabilizing the resulting organomagnesium compound through coordination. libretexts.org The reaction occurs on the surface of the magnesium metal; therefore, activation of the metal surface, often by crushing it or using activating agents like iodine or 1,2-dibromoethane, can be essential to initiate the reaction by removing the passivating layer of magnesium oxide. masterorganicchemistry.com
Similarly, organolithium intermediates are prepared through the reaction of the alkyl bromide with lithium metal, typically as a powder or dispersion. masterorganicchemistry.comwikipedia.org This reaction involves the reduction of the alkyl halide by two equivalents of lithium metal, producing the organolithium species and lithium bromide. masterorganicchemistry.comlibretexts.org The C-Li bond is highly polar and often considered to have significant ionic character, making organolithium reagents exceptionally reactive nucleophiles and bases. libretexts.orgwikipedia.org
The general transformations are as follows:
Grignard Formation: C₁₀H₁₂BrF + Mg → (3-(3-fluorophenyl)-2-methylpropyl)magnesium bromide
Organolithium Formation: C₁₀H₁₂BrF + 2Li → (3-(3-fluorophenyl)-2-methylpropyl)lithium + LiBr
These organometallic intermediates are highly valuable in synthesis for forming new carbon-carbon bonds by reacting with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide. libretexts.orgmasterorganicchemistry.com
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
The primary alkyl bromide functionality of this compound makes it a suitable electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for their ability to form C-C bonds under relatively mild conditions.
Suzuki Reaction
The Suzuki-Miyaura coupling reaction enables the formation of a C(sp³)–C(sp²) or C(sp³)–C(sp³) bond by coupling an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org For a primary alkyl bromide like this compound, the reaction proceeds via a well-established catalytic cycle.
The mechanism begins with the oxidative addition of the alkyl bromide to a Pd(0) complex, forming an alkylpalladium(II) halide intermediate. This step is often rate-limiting for alkyl halides. The subsequent step is transmetalation, where the organic group from the activated organoboron species (e.g., an arylboronic acid treated with base) is transferred to the palladium center, displacing the halide. The final step is reductive elimination from the resulting diorganopalladium(II) complex, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst. A significant challenge in couplings with sp³-hybridized halides containing β-hydrogens is the potential for β-hydride elimination from the alkylpalladium(II) intermediate, which can lead to undesired alkene byproducts. nih.gov The selection of appropriate ligands, such as bulky, electron-rich phosphines (e.g., RuPhos), is critical to favor reductive elimination over this competing pathway. nih.gov
| Entry | Organoboron Reagent | Catalyst / Ligand | Base | Solvent | Temp (°C) | Potential Product |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene / H₂O | 80 | 1-Fluoro-3-(2-methyl-3-phenylpropyl)benzene |
| 2 | 4-Vinylphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 1-Fluoro-3-(2-methyl-3-(4-vinylphenyl)propyl)benzene |
| 3 | Potassium isobutyltrifluoroborate | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene / H₂O | 80 | 1-Fluoro-3-(2,4-dimethylpentyl)benzene |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound. The listed products are hypothetical outcomes based on established reactivity. nih.govacs.org
Heck Reaction
The Mizoroki-Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgwikipedia.org The extension of this reaction to unactivated alkyl halides is more challenging and often proceeds through a different mechanism than the classic Pd(0)/Pd(II) cycle. For primary alkyl bromides, a hybrid palladium-radical mechanism is often proposed. nih.gov
In this pathway, the Pd(0) catalyst engages in a single-electron transfer (SET) with the alkyl bromide to generate an alkyl radical and a Pd(I) species. nih.gov This newly formed carbon-centered radical then adds to the alkene coupling partner to produce a new radical intermediate. This intermediate is subsequently intercepted by the Pd(I) species to form an alkylpalladium(II) complex. Finally, β-hydride elimination occurs to yield the substituted alkene product and a palladium(II) hydride species, which is then reduced back to the active Pd(0) catalyst by a base to complete the cycle. nih.govrsc.org Visible light can also be used to promote this type of transformation at room temperature. nih.gov
| Entry | Alkene Partner | Catalyst / Ligand | Base | Solvent | Conditions | Potential Product |
|---|---|---|---|---|---|---|
| 1 | Styrene | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 120 °C | 1-Fluoro-3-(4-phenyl-2-methylbut-3-en-1-yl)benzene |
| 2 | n-Butyl acrylate (B77674) | PdCl₂(dppf) | Et₃N | DMF | 100 °C | Butyl 4-(3-fluorophenyl)-3-methylbut-2-enoate |
| 3 | 4-Vinylpyridine | Pd(OAc)₂ | NaOAc | DMA / H₂O | 140 °C | 4-(4-(3-Fluorophenyl)-3-methylbut-3-en-1-yl)pyridine |
Table 2: Representative Conditions for Heck-Type Coupling of this compound. The listed products are hypothetical outcomes based on established reactivity.
Radical Reactions and Single Electron Transfer Processes
Generation and Reactivity of Carbon-Centered Radicals
The C-Br bond in this compound is susceptible to homolytic cleavage, allowing for the generation of the corresponding 3-(3-fluorophenyl)-2-methylpropyl radical. This reactive intermediate can be formed through several methods, primarily atom transfer or single electron transfer (SET) processes.
Generation via Atom Transfer
A classic method for generating carbon-centered radicals from alkyl halides is through an atom-transfer reaction, most commonly using a tin-centered radical. libretexts.org In a typical procedure, tributyltin hydride (Bu₃SnH) is used in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN). Upon thermal or photochemical initiation, AIBN decomposes to form radicals that abstract a hydrogen atom from Bu₃SnH, generating the tributyltin radical (Bu₃Sn•). This tin radical readily abstracts the bromine atom from this compound in a rapid and selective process to form the desired primary carbon-centered radical and tributyltin bromide. libretexts.orgnih.gov Alkyl bromides are frequently used for this purpose due to their favorable reaction rates compared to chlorides. libretexts.org
Generation via Single Electron Transfer (SET)
Alternatively, the carbon-centered radical can be generated through a single electron transfer (SET) process, where an electron is transferred to the alkyl bromide. researchgate.net This can be accomplished using various reducing agents, including transition metal complexes, certain organic electron donors, or through photoredox catalysis. researchgate.netacs.org The transfer of an electron to the σ* antibonding orbital of the C-Br bond results in a transient radical anion, which undergoes rapid, concerted dissociative electron transfer to yield the 3-(3-fluorophenyl)-2-methylpropyl radical and a bromide anion. dtic.milresearchgate.net Visible-light photoredox catalysis has emerged as a particularly mild and powerful method for initiating such transformations. nih.govresearchgate.net
Reactivity of the 3-(3-fluorophenyl)-2-methylpropyl Radical
Once formed, the primary 3-(3-fluorophenyl)-2-methylpropyl radical is a highly reactive intermediate that can participate in various subsequent reactions. Its fate is largely dependent on the reaction conditions and the presence of other reagents. Common pathways include:
Hydrogen Atom Abstraction: In the presence of a hydrogen donor like Bu₃SnH, the radical will be quenched by abstracting a hydrogen atom, resulting in the formation of 1-fluoro-3-(2-methylpropyl)benzene. This is the net result of a reduction reaction.
Intermolecular Addition: The radical can add to an electron-deficient π-system, such as an alkene or alkyne, in a Giese-type reaction. nih.gov This forms a new C-C bond and a new radical species, which can then propagate a chain reaction or be terminated.
Oxidation/Reduction: The radical can be further reduced to an anion or oxidized to a cation by a suitable SET agent, leading to ionic reaction pathways.
Given its structure, this specific radical is unlikely to undergo the rapid intramolecular rearrangements often seen with cyclopropylmethyl radicals. psu.edu Its primary reactivity would be directed toward intermolecular processes dictated by the other components in the reaction mixture.
Computational and Theoretical Studies on 1 3 Bromo 2 Methylpropyl 3 Fluorobenzene
Quantum Chemical Calculations of Electronic Structure and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene, offering insights into its stability, reactivity, and geometry.
Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules like this compound due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the optimized geometry, electronic properties, and vibrational frequencies of the molecule. nih.gov
A typical DFT study on this compound would involve the use of a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.gov This functional has been shown to provide reliable results for a wide range of organic molecules. mdpi.com The choice of basis set is also critical; a common choice for molecules containing bromine and fluorine is a Pople-style basis set like 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe the electron distribution, especially around the electronegative halogen atoms. researchgate.net
DFT calculations can elucidate various electronic properties, as detailed in the table below.
| Property | Description | Predicted Value for this compound |
| Total Energy | The total electronic energy of the molecule in its ground state, indicative of its stability. | -2845.67 Hartree |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. | -6.89 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. | -0.45 eV |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which is an indicator of chemical reactivity and kinetic stability. | 6.44 eV |
| Dipole Moment | A measure of the net molecular polarity, arising from the charge distribution across the molecule. | 2.15 Debye |
Note: The values in this table are hypothetical and representative of what might be obtained from DFT calculations.
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for studying molecular systems. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate results than DFT, albeit at a significantly higher computational expense. researchgate.net
For a molecule like this compound, MP2 calculations with a basis set such as aug-cc-pVDZ could be employed to obtain a more accurate description of electron correlation effects, which are important for systems with heavy atoms like bromine. The selection of the basis set is crucial for obtaining reliable results, with larger basis sets generally yielding more accurate predictions. researchgate.net
| Method | Basis Set | Key Advantages |
| Hartree-Fock (HF) | 6-31G(d) | A good starting point for more complex calculations, provides a qualitative picture of the electronic structure. |
| MP2 | 6-311+G(d,p) | Includes electron correlation, leading to more accurate geometries and energies. researchgate.net |
| CCSD(T) | aug-cc-pVTZ | Considered the "gold standard" for single-reference systems, offering very high accuracy for energy calculations. |
Note: This table presents a selection of ab initio methods and basis sets that could be applied to study the target molecule.
The flexible side chain of this compound allows it to adopt multiple conformations. Conformational analysis is essential to identify the most stable structures (energy minima) and to understand the molecule's dynamic behavior. researchgate.net
Computational methods can be used to perform a systematic search of the conformational space by rotating the rotatable bonds in the molecule. For each conformation, a geometry optimization and energy calculation would be performed, typically using a DFT method like B3LYP with a 6-31G(d) basis set. github.io This process allows for the identification of all low-energy conformers and the determination of their relative energies. researchgate.net
| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 178.5° | 0.00 |
| 2 | 65.2° | 1.25 |
| 3 | -68.9° | 1.35 |
Note: The data in this table is hypothetical and illustrates the kind of results obtained from a conformational analysis.
Prediction of Spectroscopic Parameters from Computational Models
Computational models are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of unknown compounds.
Predicting NMR spectra is a powerful application of computational chemistry. github.io The process typically involves geometry optimization of the molecule, followed by the calculation of NMR shielding tensors using a method like Gauge-Independent Atomic Orbital (GIAO) at the DFT level. mdpi.com The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
The choice of functional and basis set can significantly impact the accuracy of the predicted chemical shifts. github.io For instance, the WP04 functional has been specifically developed for predicting ¹H NMR chemical shifts. github.io
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H on C attached to Br | 3.45 | 38.2 |
| H on CH | 2.10 | 35.6 |
| H on CH₃ | 1.05 | 16.8 |
| Aromatic H (ortho to F) | 6.95 | 114.5 (d, J=21 Hz) |
| Aromatic H (para to F) | 7.30 | 130.1 (d, J=8 Hz) |
Note: These are hypothetical predicted NMR chemical shifts for a representative conformer of this compound.
Simulated vibrational spectra, such as infrared (IR) and Raman spectra, can be computed from the second derivatives of the energy with respect to the atomic positions. These calculations, typically performed at the DFT level, yield the harmonic vibrational frequencies and their corresponding intensities. researchgate.net
The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other effects. Therefore, it is common practice to scale the computed frequencies by an empirical scaling factor to improve agreement with experimental data. researchgate.net
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Description |
| 1 | 3105 | 2981 | Aromatic C-H stretch |
| 2 | 2988 | 2868 | Aliphatic C-H stretch |
| 3 | 1595 | 1531 | Aromatic C=C stretch |
| 4 | 1255 | 1205 | C-F stretch |
| 5 | 680 | 653 | C-Br stretch |
Note: The frequencies in this table are hypothetical and represent some of the expected vibrational modes for this compound.
Molecular Dynamics Simulations for Conformational Flexibility
In the case of this compound, MD simulations would likely reveal a number of low-energy conformations. The interplay between steric hindrance from the methyl and bromo groups and electrostatic interactions involving the fluorine atom would influence the relative energies of these conformers. For instance, gauche interactions within the side chain might be energetically favored or disfavored depending on the resulting intramolecular distances and non-bonded interactions.
A hypothetical molecular dynamics simulation of this compound could yield data on the relative populations and transition rates between different conformational states. Such a simulation would involve defining a force field to describe the interatomic potentials, followed by solving Newton's equations of motion for each atom in the system over a specified time period. The resulting trajectory would provide a detailed picture of the molecule's dynamic behavior.
Interactive Data Table: Hypothetical Conformational Analysis Data
| Dihedral Angle | Conformation | Relative Energy (kcal/mol) | Population (%) |
| C(ring)-C-C-C | Anti | 0.0 | 65 |
| C(ring)-C-C-C | Gauche (+) | 1.2 | 15 |
| C(ring)-C-C-C | Gauche (-) | 1.2 | 15 |
| C-C-C-Br | Trans | 0.5 | 40 |
| C-C-C-Br | Gauche (+) | 1.8 | 30 |
| C-C-C-Br | Gauche (-) | 1.8 | 30 |
Mechanistic Insights from Computational Reaction Pathways
Computational chemistry offers profound insights into the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. This involves locating transition states and calculating the energy barriers associated with different reaction pathways. For this compound, computational studies can predict its reactivity in various chemical transformations, such as nucleophilic substitution or elimination reactions.
Transition State Localization and Energy Barrier Calculations
A key aspect of understanding a chemical reaction at the molecular level is the characterization of its transition state, which represents the highest energy point along the reaction coordinate. ucsb.edu Computational methods, such as density functional theory (DFT), are commonly employed to locate these saddle points on the potential energy surface. For this compound, a likely reaction to be studied computationally is its reaction with a nucleophile, leading to the substitution of the bromine atom.
The calculation would involve optimizing the geometries of the reactants, the transition state, and the products. The energy difference between the reactants and the transition state gives the activation energy barrier, a critical parameter that determines the reaction rate. For instance, in an SN2 reaction with a nucleophile like hydroxide, the transition state would feature a pentacoordinate carbon atom where the C-Br bond is partially broken and the C-OH bond is partially formed.
Theoretical calculations for reactions of hydroxyl radicals with haloalkanes have demonstrated the utility of transition-state theory in predicting reaction rates. acs.org Similar approaches could be applied to this compound to understand its reactivity with various reagents. The presence of the fluorine atom on the benzene (B151609) ring can influence the reaction by altering the electron density of the molecule, which in turn affects the stability of the transition state.
Interactive Data Table: Hypothetical Energy Barrier Calculations
| Reaction Pathway | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |
| SN2 Substitution | OH⁻ | Water | 22.5 |
| E2 Elimination | OH⁻ | Ethanol | 25.1 |
| SN1 Substitution | H₂O | Water | 35.8 |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and spatial distributions of these orbitals provide valuable information about where and how a reaction is likely to occur.
For this compound, the HOMO is expected to be localized primarily on the benzene ring, reflecting its electron-rich π-system. The LUMO, on the other hand, is likely to be associated with the antibonding σ* orbital of the C-Br bond, making this site susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity.
Computational modeling can be used to calculate the energies and visualize the shapes of the HOMO and LUMO. An analysis of the FMOs of this compound would predict that electrophilic aromatic substitution would be directed by the fluorine and alkyl substituents, while nucleophilic attack would preferentially occur at the carbon atom bonded to the bromine. The fluorine atom, being electron-withdrawing, would deactivate the ring towards electrophilic attack but could influence the regioselectivity.
Interactive Data Table: Hypothetical FMO Analysis Data
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -9.2 | Primarily localized on the π-system of the fluorobenzene (B45895) ring. |
| LUMO | -0.5 | Primarily localized on the σ* orbital of the C-Br bond. |
| HOMO-LUMO Gap | 8.7 | Indicates moderate kinetic stability. |
Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Approaches
Cheminformatics and Quantitative Structure-Property Relationship (QSPR) studies are computational disciplines that correlate the structural features of molecules with their physicochemical properties. nih.gov These approaches are invaluable for predicting the properties of new or uncharacterized compounds like this compound, based on data from structurally related molecules.
QSPR models are developed by first calculating a set of molecular descriptors for a series of compounds with known properties. These descriptors can be constitutional, topological, geometric, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the property of interest.
For this compound, QSPR models could be employed to predict a wide range of properties, including boiling point, vapor pressure, solubility, and partitioning behavior (e.g., logP). Such predictions are crucial in various fields, from environmental science to materials science. For example, QSPR studies on halogenated hydrocarbons have been used to predict their toxicological profiles. researchgate.net
Cheminformatics tools can also be used to analyze the "chemical space" occupied by this compound in relation to other known compounds. This can help in identifying structurally similar molecules with known properties, which can then be used to infer the likely characteristics of the target compound.
Interactive Data Table: Hypothetical QSPR Predictions
| Property | Predicted Value | Method |
| Boiling Point (°C) | 235.4 | Group Contribution |
| LogP (Octanol-Water) | 4.1 | Atom-based |
| Water Solubility (mg/L) | 15.2 | Descriptor-based |
Synthetic Utility and Applications in Materials Science or Advanced Chemical Synthesis
Role as a Versatile Synthetic Intermediate
The presence of a reactive bromine atom and a fluorinated aromatic ring provides two distinct sites for chemical modification, positioning this compound as a valuable synthetic intermediate.
The bromo-substituent can be readily displaced by a wide range of nucleophiles, allowing for the introduction of diverse functional groups. This facilitates the construction of more complex molecular architectures. For instance, it can undergo nucleophilic substitution reactions to form ethers, esters, amines, and carbon-carbon bonds, which are fundamental transformations in the synthesis of pharmaceuticals and other fine chemicals.
The structure of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene lends itself to polymerization reactions. The bromo-functionality can serve as an initiation site for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), or as a reactive handle for incorporation into polymer backbones through polycondensation or other polymerization methods. The fluorine atom on the benzene (B151609) ring can impart desirable properties to the resulting polymers, such as thermal stability, chemical resistance, and specific electronic characteristics.
Applications in Supramolecular Chemistry and Self-Assembly
While specific examples involving this compound are not documented, its structural features are relevant to supramolecular chemistry. The aromatic ring can participate in π-π stacking interactions, a key driving force in the self-assembly of molecules into larger, ordered structures. The fluorine atom can engage in non-covalent interactions, such as halogen bonding and hydrogen bonding, which are crucial in directing the formation of supramolecular architectures.
Development of Advanced Functional Materials
The incorporation of fluorine atoms into organic materials can significantly influence their physical and electronic properties.
Fluorinated aromatic compounds are of great interest in the field of optoelectronics. The introduction of fluorine can lower the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), which is a critical parameter in the design of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromoalkyl chain provides a convenient point of attachment for further functionalization to tune the electronic properties of the final material.
Due to its reactive nature, this compound could be utilized as a precursor for the synthesis of more specialized chemical reagents. For example, it could be converted into organometallic reagents, such as Grignard or organolithium reagents, which are powerful tools for forming new carbon-carbon bonds in organic synthesis.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future efforts for synthesizing 1-(3-bromo-2-methylpropyl)-3-fluorobenzene should prioritize these principles.
Traditional synthetic routes to halogenated aromatics often rely on harsh reagents and generate substantial waste. wikipedia.org Green chemistry seeks to mitigate these issues through innovative catalytic approaches. Future research could focus on replacing conventional Friedel-Crafts catalysts, such as AlCl₃, which are used in the synthesis of related compounds, with solid acid catalysts or zeolites. researchgate.netgoogle.com These heterogeneous catalysts offer advantages such as easier separation from the reaction mixture, potential for recycling, and reduced generation of corrosive waste streams. researchgate.net
Another avenue involves the catalytic functionalization of a 3-fluorotoluene (B1676563) precursor. The development of regioselective C-H activation/functionalization catalysts could enable the direct introduction of the 2-methylpropyl group, thereby improving atom economy by avoiding the use of pre-functionalized reagents.
The table below outlines potential green catalytic approaches compared to traditional methods that could be adapted for the synthesis of precursors to this compound.
| Catalytic Strategy | Traditional Method | Potential Green Alternative | Key Advantages |
| Alkylation Catalyst | Homogeneous Lewis acids (e.g., AlCl₃) | Heterogeneous solid acids (e.g., Zeolites, Nafion) | Recyclable catalyst, reduced corrosive waste, milder reaction conditions. |
| Bromination Reagent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) with a catalyst | Improved handling safety, higher selectivity, reduced hazardous byproducts. |
| Solvent | Chlorinated solvents (e.g., CH₂Cl₂) | Bio-based solvents (e.g., Cyrene) or supercritical CO₂ | Reduced environmental impact, lower toxicity, potential for easier product isolation. |
This table is interactive. Click on the headers to explore the data.
Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govsemanticscholar.org The synthesis of this compound could greatly benefit from this technology. researchgate.net
Exothermic steps, such as bromination or nitration (if used in a precursor synthesis), can be controlled with high precision in microreactors, minimizing the risk of thermal runaways. thieme.de Furthermore, flow systems allow for the safe handling of hazardous reagents and the in-situ generation and immediate consumption of unstable intermediates. nih.govthieme.de A multi-step flow synthesis could be designed to telescope several reaction steps into a single, continuous operation, reducing manual handling, solvent use, and purification needs between steps. uc.pt This approach not only enhances efficiency and safety but also provides a direct pathway to industrial-scale production. researchgate.net
Exploration of Unique Reactivity Pathways and Transformations
The dual functionality of this compound—an electrophilic alkyl bromide and a modifiable aromatic ring—makes it a versatile substrate for exploring novel chemical transformations.
Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals from alkyl halides under exceptionally mild conditions. researchgate.net The C-Br bond in this compound is an ideal handle for such transformations. Future research could explore the use of photoredox catalysis to generate the corresponding 3-(3-fluoro-phenyl)-2-methylpropyl radical. This radical intermediate could then participate in a wide array of bond-forming reactions, including:
C-C Coupling: Cross-coupling with aryl, vinyl, or alkyl partners using dual photoredox/nickel catalysis. rsc.org
C-N Coupling: Formation of amines, amides, or other nitrogen-containing heterocycles.
Polyfluoroarylation: Direct coupling with polyfluoroarenes to generate complex fluorinated structures of interest in medicinal chemistry. nih.gov
Electrochemical methods offer a complementary, reagent-free approach to activating the alkyl halide bond. researchgate.net Anodic or cathodic activation could provide alternative pathways for generating radical or ionic intermediates, enabling transformations that are challenging to achieve with traditional chemical reagents.
The following table summarizes potential photoredox-catalyzed reactions for the target compound.
| Reaction Type | Coupling Partner | Potential Product Class | Significance |
| Arylation | Aryl boronic acids | Diaryl-alkyl compounds | Access to complex molecular scaffolds. |
| Alkylation | Alkenes | Functionalized alkyl chains | C-H functionalization and chain extension. |
| Amination | Amines, Amides | Benzylic amines/amides | Synthesis of biologically relevant motifs. |
| Trifluoromethylation | CF₃ sources | Trifluoromethylated analogues | Introduction of a key pharmacophore. |
This table is interactive. Click on the headers to explore the data.
Biocatalysis offers a highly selective and environmentally friendly approach to chemical synthesis. tsijournals.com While no specific enzymes for this compound have been identified, related enzymatic transformations suggest fertile ground for future research. Halogenase enzymes, for instance, are known to regioselectively halogenate a wide variety of aromatic precursors in nature. nih.gov Research could focus on engineering or discovering halogenases that can directly fluorinate or brominate a suitable precursor with high selectivity, avoiding the formation of isomeric mixtures common in non-enzymatic methods. wikipedia.orgnih.gov
Furthermore, enzymes could be employed to modify the molecule. For example, dehalogenases could selectively replace the bromine atom, or cytochrome P450 monooxygenases could hydroxylate the aromatic ring or alkyl side chain, providing access to a diverse range of new derivatives under mild, aqueous conditions. acs.org The use of enzymes could be particularly valuable for creating chiral centers with high enantioselectivity, a task that is often a significant challenge for traditional synthetic chemistry. nih.govdtu.dk
Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound requires the characterization of short-lived intermediates. Advanced spectroscopic techniques are essential for this purpose.
For transformations involving photoredox or electrochemical catalysis, transient absorption spectroscopy (TAS) can be used to detect and characterize the fleeting radical intermediates generated from the C-Br bond cleavage. By monitoring the formation and decay of these species on picosecond to millisecond timescales, detailed kinetic and mechanistic information can be obtained.
In-situ NMR and IR spectroscopy can provide real-time monitoring of reaction progress, helping to identify intermediates that accumulate to detectable concentrations. mdpi.com For instance, studying the reaction of the compound with a Lewis acid could reveal the formation and structure of carbocationic intermediates. Computational studies, such as Density Functional Theory (DFT), can complement experimental data by predicting the spectroscopic signatures (e.g., vibrational frequencies, NMR chemical shifts) of proposed intermediates, aiding in their identification. sns.itchemrxiv.org This integrated approach, combining state-of-the-art spectroscopy with theoretical calculations, will be crucial for rationally designing new reactions and optimizing existing ones. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Characterization
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of chemical synthesis and characterization, offering powerful tools to accelerate the discovery and optimization of synthetic routes for molecules like this compound. These computational approaches can significantly reduce the experimental overhead by predicting reaction outcomes, suggesting optimal reaction conditions, and even proposing novel synthetic pathways. nih.gov
Machine learning models are also being developed to predict the success and yield of chemical reactions. By analyzing a multitude of reaction parameters, including reactants, reagents, solvents, and temperature, these models can forecast the likely outcome of a given transformation. rsc.org For the synthesis of this compound, ML could be employed to select the optimal catalyst and conditions for key steps, such as the bromination or the introduction of the fluorobenzene (B45895) moiety, thereby minimizing the need for extensive trial-and-error experimentation. researchgate.net
Beyond synthesis, AI and ML are proving invaluable in the characterization of chemical compounds. Machine learning algorithms can be trained to predict various physicochemical properties of molecules based on their structure alone. nih.gov For this compound, this could include predictions of its spectroscopic data (e.g., NMR, IR spectra), solubility, and other important physical constants. This predictive capability can aid in the identification and characterization of the compound and its intermediates, streamlining the analytical workflow.
Furthermore, machine learning models can be developed to predict the kinetics of chemical reactions. chemrxiv.orgosti.gov By understanding the rate at which reactions involving related bromo- and fluoro-substituted compounds proceed, researchers can gain insights into the reaction mechanisms and optimize conditions to maximize the yield of the desired product. nih.gov The table below illustrates the kind of data that can be used to train such models, showing the impact of different substituents on reaction rates.
Table 1: Relative Reaction Rates of Substituted Benzenes in Nitration
| Starting Material | Relative Rate* | Ortho (%) | Meta (%) | Para (%) |
| Toluene (Methylbenzene) | 25 | 63 | 3 | 34 |
| Trifluoromethylbenzene | 2.5 x 10-5 | 6 | 91 | 3 |
*Relative to the rate of reaction of benzene (B151609) under the same conditions. ucalgary.ca
Design of Related Derivatives with Tuned Reactivity or Properties
The chemical structure of this compound offers numerous avenues for the design of related derivatives with tailored reactivity and properties. By systematically modifying the substituents on the benzene ring and the alkyl chain, it is possible to fine-tune the electronic and steric characteristics of the molecule, thereby influencing its chemical behavior and potential applications.
The reactivity of the benzene ring towards electrophilic aromatic substitution is significantly influenced by the nature of its substituents. libretexts.orgmsu.edu The fluorine atom at the meta position in this compound is a deactivating group, making the aromatic ring less susceptible to electrophilic attack than benzene itself. libretexts.org However, it is an ortho-, para-director. The alkyl group, conversely, is an activating group and also an ortho-, para-director. libretexts.orgucalgary.ca The interplay of these two substituents will dictate the regioselectivity of further substitutions on the aromatic ring. Designing derivatives with additional activating or deactivating groups, or altering their positions, can precisely control the introduction of new functionalities. researchgate.net
The bromine atom on the propyl chain is a key functional handle for a variety of chemical transformations, most notably nucleophilic substitution and elimination reactions. researchgate.net The reactivity of this bromine atom can be modulated by altering the electronic properties of the aromatic ring. For instance, introducing electron-withdrawing groups on the ring would likely decrease the rate of SN1-type reactions by destabilizing a potential carbocation intermediate, while their effect on SN2 reactions would be less direct. The presence of the fluorine atom can also influence the reactivity of the alkyl bromide through inductive effects. nih.gov
Furthermore, the physical and biological properties of the molecule can be systematically altered. For example, the lipophilicity, and consequently the solubility and potential biological activity, can be tuned by changing the nature and position of the halogen atoms or by introducing other functional groups. nih.gov The synthesis of a series of analogs with varying substituents on the benzene ring would allow for the development of quantitative structure-activity relationship (QSAR) models. nih.gov These models can then be used to predict the properties of yet-to-be-synthesized derivatives, guiding the design of new compounds with optimized characteristics.
The following table provides examples of related bromo- and fluoro-substituted benzene derivatives, illustrating the structural diversity that can be achieved.
Table 2: Examples of Related Bromo- and Fluoro-Substituted Benzene Derivatives
| Compound Name | Molecular Formula | Key Structural Features |
| 1-Bromo-3-fluorobenzene | C6H4BrF | Parent aromatic core. google.com |
| 3-Bromo-4-fluoronitrobenzene | C6H3BrFNO2 | Addition of a strong electron-withdrawing nitro group. researchgate.net |
| 5-Bromo-1,3-dichloro-2-fluoro-benzene | C6H2BrCl2F | Increased halogenation on the aromatic ring. google.com |
| 2-Methoxyethyl 3-bromo-phenylcyanoacrylate | C13H12BrNO3 | Incorporation of an acrylate (B77674) functional group. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
